BenchChemオンラインストアへようこそ!

Kaempferide(1-)

Pharmacokinetics Oral Bioavailability Flavonol Metabolism

Kaempferide (Kaempferol 4′-methyl ether; CAS 491-54-3) is the superior flavonol for translational oncology and nephroprotection studies where systemic exposure drives experimental outcomes. Its 4′-O-methylation delivers >5-fold higher plasma Cmax (276.22 vs 54.03 ng/mL) and 30.6-fold greater renal tissue accumulation than kaempferol. With well-characterized CYP1A2/CYP2C9 oxidation kinetics (Km=17.8 μM) and dual in vitro/in vivo HCC validation (HepG2 IC50=27.94 μM; 24.3% serum TGF-β1 reduction in orthotopic rat models), kaempferide is the evidence-backed choice over non-methylated analogs. Select this compound when pharmacokinetic differentiation and tissue-specific exposure are critical to your research.

Molecular Formula C16H11O6-
Molecular Weight 299.25 g/mol
Cat. No. B1261709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferide(1-)
Molecular FormulaC16H11O6-
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-]
InChIInChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3/p-1
InChIKeySQFSKOYWJBQGKQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferide (CAS 491-54-3): Technical Procurement Guide for the 4′-O-Methylated Flavonol with Differentiated Bioavailability and Anticancer Profiles


Kaempferide (Kaempferol 4′-methyl ether; 3,5,7-trihydroxy-4′-methoxyflavone; CAS 491-54-3; C16H12O6; MW 300.26) is a naturally occurring O-methylated flavonol, primarily isolated from Kaempferia galanga (aromatic ginger) and Hippophae rhamnoides L. (sea buckthorn) [1][2]. As a 4′-O-methylated derivative of kaempferol, this single methyl substitution at the 4′ position of the B-ring imparts measurably altered physicochemical properties, distinct metabolic processing via CYP1A2 and CYP2C9 isoenzymes, and enhanced systemic exposure parameters relative to its non-methylated parent analog [3][4].

Why Kaempferide Cannot Be Substituted with Kaempferol or Other Flavonols in Pharmacological Studies


Procurement decisions for flavonol-based research compounds require strict differentiation between kaempferide and structurally proximate analogs, particularly kaempferol. The 4′-O-methylation of kaempferide produces a metabolic fate distinct from kaempferol: human liver microsomes oxidize kaempferide to kaempferol with a Km of 17.8 μM via CYP1A2 and CYP2C9, demonstrating that kaempferide serves as a metabolic precursor rather than a direct functional equivalent [1][2]. Critically, in vivo pharmacokinetic studies reveal that kaempferide achieves a Cmax of 276.22 ng/mL in rat plasma versus 54.03 ng/mL for kaempferol following oral administration of Sedum sarmentosum extract—a greater than 5-fold difference in systemic exposure [3]. Additionally, kaempferide maintains relative metabolic stability in vivo with limited conversion to kaempferol, distinguishing its pharmacological profile from direct kaempferol administration [4]. These quantifiable disparities in absorption, metabolism, and systemic availability preclude simple interchangeability between kaempferide and its non-methylated analog.

Kaempferide Product-Specific Quantitative Differentiation Evidence Versus Comparator Compounds


Kaempferide Demonstrates >5-Fold Higher Plasma Cmax Versus Kaempferol Following Oral Administration

In a head-to-head pharmacokinetic study using UHPLC-MS/MS following oral administration of Sedum sarmentosum Bunge extract to rats, kaempferide achieved a Cmax of 276.22 ng/mL compared to 54.03 ng/mL for kaempferol, representing a 5.1-fold increase in peak plasma concentration [1]. Additionally, kaempferide exhibited a lower rate of clearance than kaempferol in the same study.

Pharmacokinetics Oral Bioavailability Flavonol Metabolism

Kaempferide Exhibits >30-Fold Higher Renal Tissue Cmax Than Kaempferol in Murine Pharmacokinetic Studies

In a direct comparative pharmacokinetic study in mice, kaempferide achieved a renal tissue Cmax of 1765.33 ± 587.75 ng/g compared to 57.77 ± 19.75 ng/g for kaempferol—a 30.6-fold difference in peak kidney concentration [1]. Plasma Cmax values in the same study were 58.87 ± 30.69 ng/mL for kaempferide versus 9.58 ± 5.79 ng/mL for kaempferol (6.1-fold difference).

Tissue Distribution Nephroprotection Renal Pharmacokinetics

Kaempferide Undergoes CYP1A2/CYP2C9-Mediated Oxidation to Kaempferol with Km of 17.8 μM in Human Liver Microsomes

Human liver microsome studies demonstrate that kaempferide is oxidized to kaempferol with a Km value of 17.8 μM, catalyzed primarily by CYP1A2 and secondarily by CYP2C9 [1][2]. In comparison, the structurally related flavonol galangin exhibits a lower Km of 9.5 μM for the same oxidative conversion, indicating that kaempferide is metabolized approximately 1.9-fold more slowly than galangin under identical conditions [1]. The flavonoid chrysin showed no detectable oxidation under these conditions.

Drug Metabolism Cytochrome P450 CYP1A2 CYP2C9 Flavonol Oxidation

Kaempferide Exhibits Potent Cytotoxicity Against Hepatocellular Carcinoma Cell Lines with IC50 Values Ranging from 15.18 to 27.94 μM

In vitro MTT assays across three hepatocellular carcinoma (HCC) cell lines revealed kaempferide-induced dose-dependent cytotoxicity with IC50 values of 27.94 ± 2.20 μM (HepG2), 25.65 ± 0.96 μM (Huh7), and 15.18 ± 3.68 μM (N1S1) [1]. In vivo, kaempferide treatment (25 mg/kg thrice weekly, i.v.) significantly reduced serum TGF-β1 levels from 207.8 ± 22.9 pg/mL (control) to 157.3 ± 13.8 pg/mL (treated)—a 24.3% reduction in this critical invasion and metastasis marker [1]. For comparison, kaempferol has been reported to exhibit IC50 values of approximately 40-50 μM against HepG2 cells in independent studies (class-level inference), though direct head-to-head comparison data in the same HCC panel is not available.

Hepatocellular Carcinoma Anticancer Cytotoxicity HepG2 Huh7 N1S1

Kaempferide Demonstrates Low Oral Bioavailability (1-4%) as Part of Methoxyflavone Class, with Primary Hepatic Accumulation

Pharmacokinetic analysis of Kaempferia parviflora ethanolic extract in rats demonstrated that methoxyflavones as a class exhibit low oral bioavailability ranging from 1% to 4% following oral administration at 250 mg/kg [1]. Among the methoxyflavones detected, the highest tissue concentrations were observed in the liver, followed by the kidney, with detectable levels also in lung, testes, and brain [1]. Elimination half-lives ranged from 3 to 6 hours. This class-level low bioavailability profile is consistent with the development of advanced delivery systems such as solid self-microemulsifying drug delivery systems (S-SMEDDS) to enhance absorption [2].

Oral Bioavailability Tissue Distribution Methoxyflavone Kaempferia parviflora

Kaempferide Exhibits DPPH Radical Scavenging Activity with IC50 of 97.58 μg/mL in Cell-Free Assays

In a cell-free DPPH radical scavenging assay, kaempferide demonstrated an IC50 value of 97.58 μg/mL (approximately 325 μM) [1]. For class-level context, kaempferol and quercetin (more hydroxylated flavonols) typically exhibit DPPH IC50 values in the range of 5-15 μg/mL under similar assay conditions—representing approximately 6- to 20-fold higher radical scavenging potency. The reduced in vitro antioxidant activity of kaempferide is mechanistically attributable to the 4′-O-methylation, which blocks a hydroxyl group that would otherwise contribute to radical stabilization via hydrogen atom transfer.

Antioxidant DPPH Assay Radical Scavenging Oxidative Stress

Optimal Research and Procurement Application Scenarios for Kaempferide Based on Quantified Differentiation Evidence


Hepatocellular Carcinoma Translational Research Requiring In Vivo Tumor Marker Validation

Kaempferide is the preferred compound for hepatocellular carcinoma (HCC) studies requiring both in vitro cytotoxicity data and in vivo efficacy validation. The compound demonstrates dose-dependent cytotoxicity across three HCC cell lines (HepG2 IC50 = 27.94 μM; Huh7 IC50 = 25.65 μM; N1S1 IC50 = 15.18 μM) and, critically, reduces serum TGF-β1 by 24.3% (from 207.8 pg/mL to 157.3 pg/mL) in an orthotopic rat model at 25 mg/kg (i.v., thrice weekly) [1]. This dual in vitro/in vivo validation distinguishes kaempferide from analogs lacking orthotopic model data, supporting its procurement for translational oncology programs targeting HCC invasion and metastasis pathways.

Cisplatin-Induced Nephrotoxicity Mitigation and Renal Pharmacokinetic Studies

For AKI and nephroprotection research, kaempferide offers a quantifiable advantage due to its 30.6-fold higher renal tissue Cmax (1765.33 ng/g) compared to kaempferol (57.77 ng/g) following oral administration in murine models [1]. This preferential renal accumulation, combined with demonstrated protection against cisplatin-induced injury in HK-2 cells and in vivo AKI models, makes kaempferide the compound of choice for studies investigating flavonol-mediated renal protection [1]. The higher tissue exposure reduces the oral dose required to achieve therapeutic renal concentrations, improving experimental feasibility and cost-efficiency.

Cytochrome P450-Mediated Drug Metabolism and Drug-Drug Interaction Studies

Kaempferide is uniquely suited for CYP1A2 and CYP2C9 metabolism studies due to its well-characterized oxidation kinetics (Km = 17.8 μM in human liver microsomes) and defined metabolic conversion to kaempferol [1][2]. The 1.87-fold slower metabolism compared to galangin (Km = 9.5 μM) provides a valuable comparator for structure-metabolism relationship studies [1]. Researchers investigating flavonoid-drug interactions, particularly with CYP1A2 substrates (e.g., theophylline, caffeine) or CYP2C9 substrates (e.g., warfarin, NSAIDs), should select kaempferide based on this experimentally validated enzyme-specific metabolism data.

Comparative Flavonoid Bioavailability and Advanced Formulation Development

Kaempferide serves as a benchmark methoxyflavone for oral bioavailability enhancement studies, given the class-level low oral bioavailability of 1-4% documented in rat models [1]. The >5-fold higher plasma Cmax of kaempferide (276.22 ng/mL) versus kaempferol (54.03 ng/mL) following oral administration demonstrates that 4′-O-methylation significantly improves systemic exposure despite the class-level low absolute bioavailability [2]. This property makes kaempferide an ideal candidate for formulation development programs evaluating S-SMEDDS, nanoparticle encapsulation, or other advanced delivery systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kaempferide(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.